molecular formula C11H20N2O2 B13571577 (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13571577
M. Wt: 212.29 g/mol
InChI Key: MOKLWZHBFQXNCV-JTQLQIEISA-N
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Description

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help tune the selectivity of the reaction to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both pyrrolidine and piperidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O2/c1-12-7-4-9(5-8-12)13-6-2-3-10(13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

MOKLWZHBFQXNCV-JTQLQIEISA-N

Isomeric SMILES

CN1CCC(CC1)N2CCC[C@H]2C(=O)O

Canonical SMILES

CN1CCC(CC1)N2CCCC2C(=O)O

Origin of Product

United States

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